ethyl 5-(3,4-diethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate ethyl 5-(3,4-diethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 851951-90-1
VCID: VC4380982
InChI: InChI=1S/C27H27N3O7S/c1-5-35-20-13-8-16(14-21(20)36-6-2)24(31)28-25-22-19(15-38-25)23(27(33)37-7-3)29-30(26(22)32)17-9-11-18(34-4)12-10-17/h8-15H,5-7H2,1-4H3,(H,28,31)
SMILES: CCOC1=C(C=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)OC)C(=O)OCC)OCC
Molecular Formula: C27H27N3O7S
Molecular Weight: 537.59

ethyl 5-(3,4-diethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

CAS No.: 851951-90-1

Cat. No.: VC4380982

Molecular Formula: C27H27N3O7S

Molecular Weight: 537.59

* For research use only. Not for human or veterinary use.

ethyl 5-(3,4-diethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate - 851951-90-1

Specification

CAS No. 851951-90-1
Molecular Formula C27H27N3O7S
Molecular Weight 537.59
IUPAC Name ethyl 5-[(3,4-diethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Standard InChI InChI=1S/C27H27N3O7S/c1-5-35-20-13-8-16(14-21(20)36-6-2)24(31)28-25-22-19(15-38-25)23(27(33)37-7-3)29-30(26(22)32)17-9-11-18(34-4)12-10-17/h8-15H,5-7H2,1-4H3,(H,28,31)
Standard InChI Key VRJHMCSKIYGHLM-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)OC)C(=O)OCC)OCC

Introduction

Ethyl 5-(3,4-diethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic organic compound belonging to the thienopyridazine class. This compound is notable for its complex structure and potential applications in medicinal chemistry, particularly due to its pharmacological properties.

Synthesis

The synthesis of ethyl 5-(3,4-diethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step reactions. These processes require precise control over reaction conditions such as temperature, solvent choice, and reaction time. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are often employed to monitor the progress of the synthesis and to purify the final product.

Biological Activities

Compounds within the thienopyridazine class have been explored for their antimicrobial and anticancer activities. While specific data on ethyl 5-(3,4-diethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is limited, related compounds have shown promise in disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. Additionally, they may induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. It may act as an allosteric modulator or enzyme inhibitor, influencing signal transduction pathways involved in inflammation and cell proliferation. The structural complexity allows for various interactions with biological targets due to the presence of functional groups that can participate in hydrogen bonding and other chemical interactions.

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